ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structure, has garnered interest for its potential therapeutic applications and chemical properties.
Preparation Methods
The synthesis of ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE involves multiple steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Chemical Reactions Analysis
ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo several types of chemical reactions:
Scientific Research Applications
ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity. The piperazino group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets . The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid with an indole core, involved in protein synthesis and as a precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core, used to reduce inflammation and pain.
Serotonin: A neurotransmitter derived from tryptophan, playing a key role in mood regulation.
This compound’s unique combination of functional groups and its potential for diverse biological activities make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H33N3O3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]indole-3-carboxylate |
InChI |
InChI=1S/C22H33N3O3/c1-5-7-10-25-16(3)20(22(27)28-6-2)21-17(19(26)9-8-18(21)25)15-24-13-11-23(4)12-14-24/h8-9,26H,5-7,10-15H2,1-4H3 |
InChI Key |
UJWSRLRJLUNLAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2CN3CCN(CC3)C)O)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.